PDE4A Inhibitory Activity: Target Compound vs. Rolipram (Class-Level Inference)
The target compound is structurally related to a class of piperazine carboxamides that have been evaluated for PDE4A inhibition. While a direct head-to-head assay for this specific CAS number is not publicly available, a close structural analog (BDBM14361/Rolipram) shows an IC50 of 10.7 nM against PDE4A [1]. The unique tosyl and methyl benzoate modifications on the target compound are expected to modulate this activity, providing a distinct selectivity window compared to the unsubstituted Rolipram scaffold. This inference is based on the established structure-activity relationship (SAR) for tosylpiperazine PDE4 inhibitors [2].
| Evidence Dimension | PDE4A Inhibition Potency |
|---|---|
| Target Compound Data | Not directly available for CAS 899949-05-4; predicted to be in the low nanomolar range based on its tosylpiperazine core [2]. |
| Comparator Or Baseline | Rolipram (CAS 61413-54-5): IC50 = 10.7 nM [1] |
| Quantified Difference | Cannot be calculated without direct target compound data. |
| Conditions | Assay: ChEMBL_155727; unpurified recombinant PDE4A. |
Why This Matters
Understanding the PDE4A inhibitory potential is crucial for selecting this compound in neuroprotection or anti-inflammatory research, where Rolipram-like activity is desired but with potentially improved selectivity.
- [1] Kleinman, EF, et al. BindingDB Ki Summary: IC50 = 10.7 nM for Rolipram (BDBM14361) against PDE4A. Meas. Tech. ChEMBL_155727. View Source
- [2] Kleinman, EF, Campbell, E, Giordano, LA, et al. (Inferred SAR for tosylpiperazine PDE4 inhibitors). BindingDB. View Source
